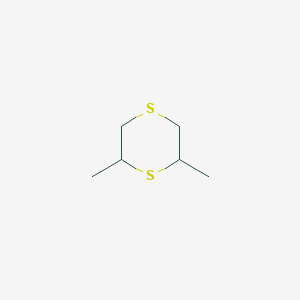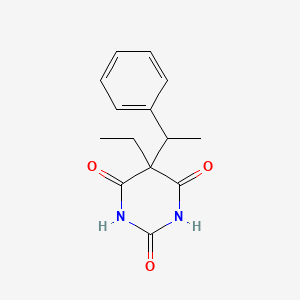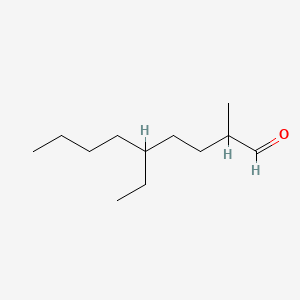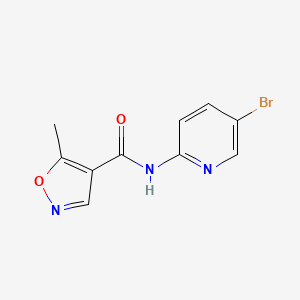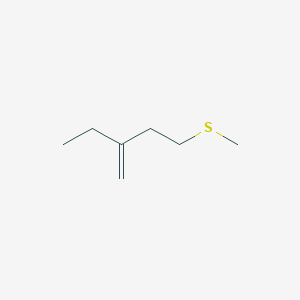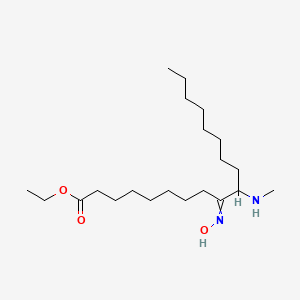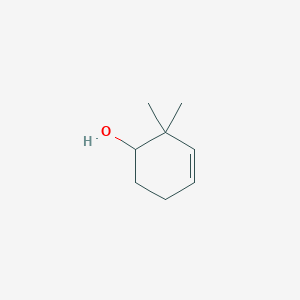
2,2-Dimethyl-3-cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-cyclohexen-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2-dimethyl-3-cyclohexen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or other precursor compounds. The process often utilizes metal catalysts such as palladium or platinum supported on carbon, and the reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form saturated alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidizing Agents: CrO3, KMnO4
Reducing Agents: LiAlH4, NaBH4
Substitution Reagents: SOCl2, PBr3
Major Products
Oxidation: 2,2-Dimethyl-3-cyclohexen-1-one
Reduction: 2,2-Dimethylcyclohexanol
Substitution: 2,2-Dimethyl-3-cyclohexen-1-chloride or bromide
Scientific Research Applications
2,2-Dimethyl-3-cyclohexen-1-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclohexene ring can participate in various chemical reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Cyclohexen-1-ol: A cyclohexene derivative with a hydroxyl group at the first carbon.
3-Cyclohexen-1-ol: Another cyclohexene derivative with a hydroxyl group at the first carbon.
Uniqueness
2,2-Dimethyl-3-cyclohexen-1-ol is unique due to the presence of two methyl groups at the second carbon, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
73374-46-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h4,6-7,9H,3,5H2,1-2H3 |
InChI Key |
NZLMKBPJMVGJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCCC1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


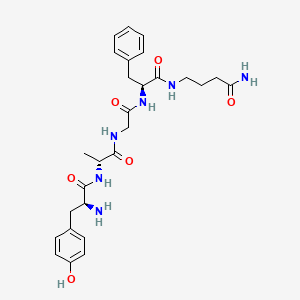
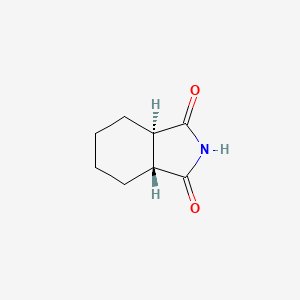
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

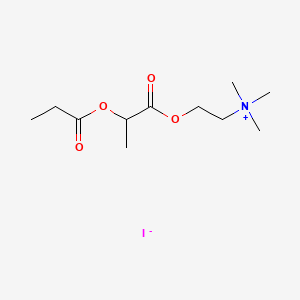
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
